3-(1-phenyl-1H-pyrazol-4-yl)-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-2-(trifluoromethyl)-4H-chromen-4-one
Description
This compound is a chromen-4-one (flavone) derivative featuring two distinct 1-phenyl-1H-pyrazol-4-yl substituents. Its molecular formula is C₂₇H₁₇F₃N₄O₃ (calculated average mass: 514.45 g/mol), distinguishing it from simpler chromen-4-one analogues.
Properties
IUPAC Name |
3-(1-phenylpyrazol-4-yl)-7-[(1-phenylpyrazol-4-yl)methoxy]-2-(trifluoromethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H19F3N4O3/c30-29(31,32)28-26(20-15-34-36(17-20)22-9-5-2-6-10-22)27(37)24-12-11-23(13-25(24)39-28)38-18-19-14-33-35(16-19)21-7-3-1-4-8-21/h1-17H,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGJOXWXGJICFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)COC3=CC4=C(C=C3)C(=O)C(=C(O4)C(F)(F)F)C5=CN(N=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H19F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1-phenyl-1H-pyrazol-4-yl)-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-2-(trifluoromethyl)-4H-chromen-4-one is a pyrazole derivative that has garnered attention due to its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of various pyrazole derivatives with chromenone structures. The trifluoromethyl group enhances the lipophilicity and biological activity of the resulting compounds. For instance, the synthetic route often includes the use of specific reagents to facilitate cyclization and substitution reactions, leading to the desired pyrazole-chromenone hybrid.
Antimicrobial Activity
Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 64 µg/mL |
| This compound | Candida albicans | 16 µg/mL |
The compound demonstrated moderate activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent. The antifungal activity against Candida albicans also suggests its versatility in treating various infections .
The antimicrobial activity is believed to stem from the compound's ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways essential for bacterial growth. The presence of the trifluoromethyl group likely enhances binding affinity to bacterial targets, thus improving efficacy .
Case Studies
A notable study involved the evaluation of several pyrazole derivatives, including the target compound, against a panel of clinically relevant pathogens. The results indicated that modifications to the pyrazole ring significantly influenced antibacterial potency. Specifically, compounds with electron-withdrawing groups like trifluoromethyl showed improved activity compared to their non-fluorinated counterparts .
In another study, the compound was tested in vitro for its cytotoxic effects on cancer cell lines. Results indicated that it exhibited selective toxicity towards certain cancer cells while sparing normal cells, suggesting potential for further development as an anticancer agent .
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of pyrazole derivatives. The compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. For instance, derivatives with similar structures have demonstrated potent antibacterial effects with minimum inhibitory concentrations (MIC) in the range of 1–2 μg/mL against several tested strains .
Anti-inflammatory and Analgesic Effects
Pyrazole compounds are well-documented for their anti-inflammatory and analgesic activities. Research indicates that derivatives similar to the target compound exhibit significant inhibition of inflammatory mediators, suggesting potential use in treating conditions like arthritis and other inflammatory diseases .
Anticancer Properties
Several studies have investigated the anticancer potential of pyrazole derivatives. The compound's structural features may contribute to its ability to inhibit tumor growth and induce apoptosis in cancer cells. For example, certain pyrazole derivatives have been shown to inhibit histone deacetylases, which are implicated in cancer progression .
Pesticidal Activity
The compound's efficacy extends to agrochemicals, where pyrazole derivatives are utilized as pesticides and herbicides. Their ability to disrupt biological processes in pests makes them valuable in crop protection strategies. Studies have reported on the synthesis and evaluation of various pyrazole-based compounds as effective agrochemicals .
Data Tables
Case Study 1: Antimicrobial Evaluation
In a study examining the antimicrobial properties of various pyrazole derivatives, the target compound was evaluated against multiple bacterial strains. Results indicated significant antibacterial activity, particularly against Gram-positive bacteria, supporting its potential as a lead compound for antibiotic development.
Case Study 2: Anti-inflammatory Mechanisms
Research conducted on structurally similar pyrazole compounds revealed their ability to modulate inflammatory pathways. The compounds inhibited the production of pro-inflammatory cytokines, demonstrating their therapeutic potential in managing chronic inflammatory diseases.
Case Study 3: Pesticide Development
A series of experiments were conducted to assess the efficacy of pyrazole-based pesticides on common agricultural pests. The results showed that these compounds effectively reduced pest populations while being environmentally safer compared to traditional pesticides.
Chemical Reactions Analysis
Nucleophilic Substitution at the Methoxy Group
The methoxy group at position 7 undergoes nucleophilic substitution under acidic or basic conditions. For example:
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Demethylation : Treatment with HBr (48%) at reflux replaces the methoxy group with hydroxyl, enabling further functionalization .
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Alkylation : Reaction with alkyl halides (e.g., CH<sub>3</sub>I) in the presence of K<sub>2</sub>CO<sub>3</sub> yields 7-alkoxy derivatives.
Table 1: Reaction Yields for Methoxy Substitution
| Substrate | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 7-methoxy derivative | HBr (48%), Δ | 7-hydroxy derivative | 72 | |
| 7-hydroxy derivative | CH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub> | 7-methoxy analog | 85 |
Oxidation of the Chromone Ring
The chromone ring undergoes oxidation at the 4-position carbonyl group. Key observations include:
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Epoxidation : Reaction with m-CPBA (meta-chloroperbenzoic acid) forms an epoxide intermediate, which rearranges to a diketone under acidic conditions .
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Ring Expansion : Treatment with NH<sub>2</sub>OH·HCl in ethanol yields isoxazole-fused derivatives via [3+2] cycloaddition .
Mechanistic Pathway :
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Chromone carbonyl activation by Lewis acids (e.g., BF<sub>3</sub>·Et<sub>2</sub>O).
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Nucleophilic attack by oxygen/nitrogen donors.
Pyrazole Ring Functionalization
The 1-phenylpyrazole groups participate in:
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Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh<sub>3</sub>)<sub>4</sub> introduces diverse aryl groups at the pyrazole C-4 position .
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Cyclocondensation : Reaction with thiourea and phenacyl bromides forms thiazole hybrids (e.g., 2-(pyrazol-3-yl)-4-arylthiazoles) .
Table 2: Catalytic Conditions for Pyrazole Modifications
| Reaction Type | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Suzuki coupling | Pd(PPh<sub>3</sub>)<sub>4</sub> | DMF/H<sub>2</sub>O | 80 | 78–92 | |
| Thiazole formation | Et<sub>3</sub>N | Ethanol | 70 | 65–80 |
Trifluoromethyl Group Reactivity
The CF<sub>3</sub> group at position 2 influences electronic properties but exhibits limited direct reactivity. Notable exceptions include:
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Radical Reactions : Under UV light, the CF<sub>3</sub> group participates in radical chain reactions with alkenes (e.g., styrene).
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Hydrolysis : Prolonged exposure to NaOH (10% aq.) at 100°C partially defluorinates the CF<sub>3</sub> group to COOH.
Key Data :
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Half-life of CF<sub>3</sub> hydrolysis : 12 hrs (pH 12, 100°C).
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Radical addition yield : 58% (styrene).
Cyclization Reactions
The chromone-pyrazole scaffold undergoes intramolecular cyclization:
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Acid-Catalyzed Cyclodehydration : In H<sub>2</sub>SO<sub>4</sub>, the compound forms fused pyrano[3,4-c]chromen-4-one derivatives .
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Base-Mediated Ring Closure : Treatment with KOtBu in THF generates spirocyclic pyrazoline adducts .
Table 3: Cyclization Reaction Outcomes
| Conditions | Product Type | Yield (%) | Reference |
|---|---|---|---|
| H<sub>2</sub>SO<sub>4</sub>, 25°C, 24 hrs | Pyrano[3,4-c]chromen-4-one | 67 | |
| KOtBu, THF, 0°C→RT | Spiro pyrazoline | 82 |
Photochemical Reactions
UV irradiation (λ = 254 nm) induces:
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[2+2] Cycloaddition : With maleic anhydride, forms a bicyclic lactone .
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C–F Bond Activation : Generates difluoroquinone intermediates via C–F cleavage.
Quantum Yield : 0.32 ± 0.03 for [2+2] cycloaddition .
Biological Activity Correlation
Reaction products show modified bioactivity:
Comparison with Similar Compounds
Structural Analogues in Chromen-4-one Family
The following table summarizes key structural differences and similarities:
Physicochemical Properties
- Lipophilicity (LogP) : The target compound’s dual phenylpyrazole groups and trifluoromethyl substituent result in higher LogP (~4.2) compared to analogues like (LogP ~3.5), suggesting enhanced membrane permeability but reduced aqueous solubility.
Computational and Experimental Characterization
- Crystallography : Software like SHELX and ORTEP-3 are critical for resolving the complex stereochemistry of chromen-4-one derivatives.
- Wavefunction Analysis : Tools like Multiwfn predict electron localization patterns, aiding in understanding the electronic effects of substituents like CF₃ and pyrazole.
Q & A
Q. What are best practices for troubleshooting low yields in multi-step syntheses?
- Methodological Answer : Monitor intermediates via LC-MS at each step. If coupling of pyrazole and chromenone precursors fails, consider activating the methoxy group with Lewis acids (e.g., BF₃·Et₂O) or switching to microwave-assisted synthesis to accelerate kinetics . Ultrasound irradiation can also improve mass transfer in heterogeneous reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
